molecular formula C7H5ClN2O B11808291 2-Chloro-5-methoxyisonicotinonitrile

2-Chloro-5-methoxyisonicotinonitrile

Cat. No.: B11808291
M. Wt: 168.58 g/mol
InChI Key: KWGBYWHLQBRPLW-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxyisonicotinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of isonicotinonitrile, where the chlorine atom is substituted at the second position and the methoxy group at the fifth position of the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxyisonicotinonitrile typically involves the chlorination of 5-methoxyisonicotinonitrile. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out by dissolving N-oxo nicotinoyl amine in an organic solvent and adding POCl3 dropwise while maintaining the temperature at 25 ± 5°C. The mixture is then heated to 95°C and stirred for several hours to complete the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxyisonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium carbonate in an organic solvent can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as 2-amino-5-methoxyisonicotinonitrile and 2-thio-5-methoxyisonicotinonitrile.

Scientific Research Applications

2-Chloro-5-methoxyisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxyisonicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on nicotinic acetylcholine receptors or other protein targets, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrophenol
  • 2-Chloro-5-methylisonicotinonitrile
  • 2-Chloro-5-nitrobenzonitrile

Uniqueness

2-Chloro-5-methoxyisonicotinonitrile is unique due to the presence of both chlorine and methoxy groups on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

2-chloro-5-methoxypyridine-4-carbonitrile

InChI

InChI=1S/C7H5ClN2O/c1-11-6-4-10-7(8)2-5(6)3-9/h2,4H,1H3

InChI Key

KWGBYWHLQBRPLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1C#N)Cl

Origin of Product

United States

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